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Compound of Interest

2-Fluoro-5-
Compound Name:

isopropoxyphenylboronic acid

Cat. No.: B1340016

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-
isopropoxyphenylboronic acid, a key building block in modern medicinal chemistry and
organic synthesis. This document details its chemical properties, experimental protocols for its
application in cross-coupling reactions, and its potential role in the development of novel
therapeutics.

Core Compound Properties

2-Fluoro-5-isopropoxyphenylboronic acid is a member of the arylboronic acid family, which
are instrumental reagents in organic chemistry, most notably in the Suzuki-Miyaura cross-
coupling reaction. The presence of a fluorine atom and an isopropoxy group on the phenyl ring
can significantly influence the electronic properties, lipophilicity, and metabolic stability of
molecules synthesized from this intermediate.
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Property Value Source

(2-fluoro-5-propan-2-
IUPAC Name ) ) [1]
yloxyphenyl)boronic acid

Molecular Formula C9H12BFO3 [1]

Molecular Weight 198.00 g/mol Calculated

(2-fluoro-5-isopropoxy-
Synonyms ) ] [1]
phenyl)boronic acid

Suzuki-Miyaura Cross-Coupling Protocol

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions for the formation of carbon-carbon bonds. The following is a representative
experimental protocol for the coupling of an aryl halide with 2-Fluoro-5-
isopropoxyphenylboronic acid. It is important to note that the reaction conditions, particularly
the choice of catalyst, ligand, and base, may require optimization for specific substrates.

Materials:

2-Fluoro-5-isopropoxyphenylboronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)CI2)

Base (e.g., K2CO3, K3P0O4, Cs2CO3)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware and stirring equipment

Procedure:
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» Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add the aryl halide (1.0
equivalent), 2-Fluoro-5-isopropoxyphenylboronic acid (1.2-1.5 equivalents), and the base
(2.0-3.0 equivalents).

 Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15
minutes to ensure an oxygen-free environment.

o Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst
(typically 1-5 mol%). Subsequently, add the degassed anhydrous solvent via a syringe.

o Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110
°C) and stir vigorously.

» Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such
as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel to yield the desired biaryl product.
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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Signaling
Pathways
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The incorporation of fluorine into drug candidates can significantly enhance their
pharmacological properties, including metabolic stability and binding affinity. Boronic acids
themselves are a key pharmacophore in several FDA-approved drugs, often targeting serine
proteases through the formation of a reversible covalent bond with the catalytic serine residue.

Compounds synthesized using 2-Fluoro-5-isopropoxyphenylboronic acid as a scaffold
could potentially be developed as inhibitors of various serine proteases. For instance, the
proteasome, a key regulator of protein homeostasis, is a validated target in cancer therapy, and
its chymotrypsin-like activity is mediated by a threonine residue, which can be targeted by
boronic acid-containing inhibitors.

The diagram below illustrates a hypothetical signaling pathway where a drug candidate derived
from 2-Fluoro-5-isopropoxyphenylboronic acid inhibits a serine protease, leading to the
accumulation of a substrate protein that, in turn, induces apoptosis.
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Caption: Hypothetical signaling pathway of a boronic acid-based serine protease inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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